molecular formula C13H21O5- B13960899 Octyl-alpha-ketoglutarate

Octyl-alpha-ketoglutarate

Cat. No.: B13960899
M. Wt: 257.30 g/mol
InChI Key: QNFIHKFBQFJVKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl-alpha-ketoglutarate is a cell-permeable derivative of alpha-ketoglutarate, a key intermediate in the Krebs cycle. This compound is known for its stability and ability to permeate cell membranes, making it a valuable tool in various biochemical and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl-alpha-ketoglutarate can be synthesized through the esterification of alpha-ketoglutaric acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process . The reaction is carried out by mixing alpha-ketoglutaric acid and octanol in the presence of the acid catalyst and heating the mixture until the reaction is complete. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl-alpha-ketoglutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a metabolic intermediate in studies related to cellular metabolism and energy production.

    Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and as an antioxidant.

    Industry: It is used in the production of food additives, pharmaceuticals, and cosmetics

Mechanism of Action

Octyl-alpha-ketoglutarate exerts its effects primarily through its role as a metabolic intermediate in the Krebs cycle. It participates in various biochemical pathways, including the production of energy, the synthesis of amino acids, and the regulation of cellular redox states. It acts as a substrate for prolyl hydroxylases, which are involved in the hydroxylation of proline residues on proteins, facilitating their degradation . This mechanism is particularly relevant in the regulation of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl-alpha-ketoglutarate is unique due to its enhanced cell permeability, which allows it to be used in studies where intracellular delivery of alpha-ketoglutarate is required. Its stability and ability to participate in various biochemical reactions make it a versatile tool in research and industrial applications .

Properties

Molecular Formula

C13H21O5-

Molecular Weight

257.30 g/mol

IUPAC Name

5-octoxy-4,5-dioxopentanoate

InChI

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16)/p-1

InChI Key

QNFIHKFBQFJVKV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC(=O)C(=O)CCC(=O)[O-]

Origin of Product

United States

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